3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine

Muscarinic receptor pharmacology Structure-activity relationship CNS drug discovery

This compound offers a unique structural combination—a 4-chlorobenzylsulfonyl group at the pyridazine 3-position paired with an N-(2-fluorophenyl)piperazine at the 6-position—not represented in published M4 mAChR antagonist series. The 4-chlorobenzylsulfonyl motif differentiates it from densely patented aryl sulfonamide space (e.g., WO2011133600A1), enabling freedom-to-operate SAR exploration. With computed CNS drug-like properties (XLogP 3.7, zero HBD, TPSA 70.9 Ų), it is a strategic addition for hit-to-lead programs targeting mAChRs, chloride channels, or GPCR-focused screening libraries. Procure based on exact structural identity to ensure reproducible target engagement and SAR data.

Molecular Formula C21H20ClFN4O2S
Molecular Weight 446.9 g/mol
CAS No. 1040655-34-2
Cat. No. B3400137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine
CAS1040655-34-2
Molecular FormulaC21H20ClFN4O2S
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4F
InChIInChI=1S/C21H20ClFN4O2S/c22-17-7-5-16(6-8-17)15-30(28,29)21-10-9-20(24-25-21)27-13-11-26(12-14-27)19-4-2-1-3-18(19)23/h1-10H,11-15H2
InChIKeyZFUZCTXFTCISNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine (CAS 1040655-34-2): Chemical Class and Baseline Characteristics


3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine (CAS 1040655-34-2) is a synthetic small molecule belonging to the pyridazine-sulfonamide-piperazine class. It features a pyridazine core substituted at the 3-position with a 4-chlorobenzylsulfonyl group and at the 6-position with a 4-(2-fluorophenyl)piperazin-1-yl moiety [1]. This compound is cataloged in the PubChem database (CID 27373717) and is primarily distributed as a screening compound by commercial vendors [1]. Its structural motif combines a hydrogen-bond-accepting sulfone linker with a halogenated aromatic N-phenylpiperazine, making it a member of a broader family of pyridazine-based ligands explored for muscarinic acetylcholine receptor (mAChR) antagonism and ion channel modulation [2][3].

Why Generic Substitution Fails for 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine (1040655-34-2): The Risk of Scaffold-Hopping Without Data


The pyridazine-sulfonamide-piperazine chemical space is characterized by steep structure-activity relationships (SAR) where minor substituent changes can drastically alter potency, selectivity, and pharmacokinetics. In a closely related series of 3-(4-arylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines, moving a chlorine atom from the 2- to the 4-position of the phenylsulfonamide reduced M4 muscarinic receptor potency by over 5-fold (IC50 from 0.44 μM to 2.34 μM) [1]. The combination of a 4-chlorobenzylsulfonyl group and a 2-fluorophenylpiperazine moiety in this compound is structurally distinct from published analogs. Furthermore, the 6-position N-phenylpiperazine substituent introduces conformational and electronic properties that do not directly track with the piperidine-based analogs for which SAR data exist [1][2]. Without direct comparative data, a scientist cannot assume that replacing this compound with a regioisomeric or scaffold analog will preserve the target profile or physicochemical behavior, making procurement based on specific structural identity a necessity for reproducible research.

Quantitative Differentiation Evidence for 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine (1040655-34-2) Versus Closest Analogs


Scaffold-Level Differentiation: N-Phenylpiperazine vs Piperidine at the Pyridazine 6-Position

The target compound possesses a 6-(4-(2-fluorophenyl)piperazin-1-yl) substituent, whereas the most extensively characterized pyridazine-sulfonamide series in the literature bears a 6-(piperidin-1-yl) group [1]. Published SAR data for the piperidine series demonstrate that the 6-position substituent is a critical determinant of microsomal stability and metabolite profile. In rat microsomes, the piperidine moiety of compound 6a underwent extensive oxidative metabolism leading to very little parent remaining, while substitution at this position with other amines could modulate clearance [1]. The N-phenylpiperazine group in the target compound is both sterically larger and electronically distinct, which is predicted to alter metabolic soft spots and CNS penetration compared to the piperidine benchmark. However, no direct head-to-head metabolic stability or potency comparison between the target compound and the piperidine analogs has been published.

Muscarinic receptor pharmacology Structure-activity relationship CNS drug discovery

Sulfonamide Substituent SAR Divergence: 4-Chlorobenzyl vs 4-Chlorophenyl Sulfonamide

The target compound contains a benzylsulfonamide linker (4-chlorobenzyl-SO2-), whereas the published pyridazine-piperidine series uses a direct arylsulfonamide (4-chlorophenyl-SO2-). In the published series, the 4-chlorophenylsulfonamide analog (9b) exhibited weak M4 antagonism with an IC50 of 2.34 μM, a greater than 5-fold potency loss compared to the 2-chloro isomer [1]. The benzyl spacer in the target compound introduces an additional methylene group that increases conformational flexibility and alters the sulfone geometry relative to the pyridazine ring, which could enable binding interactions not accessible to the direct arylsulfonamide comparator. No M4 IC50 data for the target compound have been reported.

Muscarinic M4 antagonism Sulfonamide SAR Medicinal chemistry

Physicochemical Differentiation: Computed LogP, Solubility, and CNS Multiparameter Optimization (MPO) Desirability

Computed physicochemical properties for the target compound indicate a favorable CNS drug-likeness profile. PubChem reports an XLogP3-AA of 3.7, zero hydrogen bond donors, and 7 hydrogen bond acceptors [1]. These values place the compound near the center of the CNS MPO desirability space (optimal ClogP 2–4; optimal HBD ≤1). In contrast, the published piperidine analog series had high predicted hepatic clearance and high plasma protein binding, which limited their utility despite submicromolar potency [2]. The addition of the fluorophenyl group in the target compound is predicted to alter lipophilicity and binding compared to an unsubstituted phenylpiperazine analog, but no experimental LogD, solubility, or PPB data exist for the target compound to confirm this prediction.

Drug-likeness CNS penetration prediction Physicochemical profiling

Patent Landscape Differentiation: Structurally Outside Dominant Pyridazine-Sulfonamide Claims

WO2011133600A1 claims pyridazine sulfonamide derivatives as chloride channel blockers for the treatment of diseases responsive to chloride channel inhibition [1]. A search for 'chlorobenzyl' within this patent returns no results, indicating that the 4-chlorobenzylsulfonyl-pyridazine core of the target compound is not explicitly exemplified or claimed in this dominant patent family [1]. This structural gap suggests that the target compound occupies a sub-region of chemical space that has not been exhaustively protected, potentially offering freedom-to-operate advantages for certain research applications compared to compounds explicitly listed in the patent. However, the patent's generic Markush structures may still encompass the target compound.

Intellectual property analysis Chloride channel modulation Chemical patent landscaping

Recommended Application Scenarios for 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine (1040655-34-2) Based on Differential Evidence


Hit-to-Lead Optimization of CNS-Penetrant Muscarinic Antagonists

The target compound is most appropriately procured as a structural analog for hit-to-lead programs targeting muscarinic acetylcholine receptors (mAChRs), particularly M4. The N-phenylpiperazine moiety is a known privileged scaffold for GPCR ligands, and the computed CNS MPO profile (XLogP 3.7, zero HBD) suggests potential for brain penetration [1]. Researchers can use this compound to explore whether replacing the metabolically labile piperidine group of published M4 antagonists with an N-(2-fluorophenyl)piperazine improves metabolic stability while retaining or enhancing M4 potency [2].

Chemical Probe Development for Chloride Channel Target Validation

Given the structural similarity to the pyridazine sulfonamide chemotype claimed as chloride channel modulators in WO2011133600A1, this compound may serve as a chemical probe for target identification or validation studies involving CaCC, VRAC, or related chloride channels [1]. Its benzylsulfonamide linker differentiates it from the exemplified aryl sulfonamides, potentially offering a distinct selectivity profile that warrants electrophysiological characterization.

Diversity-Oriented Screening Library Procurement

For organizations building a screening library, this compound provides access to a unique intersection of a pyridazine core, a sulfone linker, and a 2-fluorophenylpiperazine moiety—a combination not represented in the published pyridazine-piperidine M4 antagonist series [1]. Its computed drug-like properties (MW 446.9, XLogP 3.7, TPSA 70.9 Ų, zero HBD) meet standard lead-likeness criteria [2], making it a suitable addition to diversity sets for phenotypic or target-based screening campaigns.

IP-Freedom-to-Operate Research Programs

Industrial research programs seeking to explore pyridazine-based ion channel or GPCR modulators without infringing on densely patented aryl sulfonamide space (e.g., WO2011133600A1) may prioritize this compound as a lead generation starting point. The absence of the 4-chlorobenzylsulfonyl motif from the exemplified patent compounds [1] suggests a structural entry point that may lie outside dominant claim scope, enabling more flexible SAR exploration and downstream IP filing.

Quote Request

Request a Quote for 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.